6-Methoxy-7-methyl-7h-purine
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Overview
Description
6-Methoxy-7-methyl-7H-purine is a derivative of purine, a heterocyclic aromatic organic compound. Purines are significant in biochemistry as they form the building blocks of DNA and RNA. This compound is characterized by a methoxy group at the 6th position and a methyl group at the 7th position on the purine ring, giving it unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-7-methyl-7H-purine typically involves the reaction of 6-chloro-7-methyl-7H-purine with sodium methoxide in methanol. The reaction is carried out at ambient temperature for several hours, followed by concentration under reduced pressure to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-7-methyl-7H-purine can undergo various chemical reactions, including:
Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Alkylation and Acylation: The nitrogen atoms in the purine ring can participate in alkylation and acylation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol is commonly used.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different nucleophiles can yield various substituted purines.
Scientific Research Applications
6-Methoxy-7-methyl-7H-purine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: It serves as a probe to study purine metabolism and enzyme interactions.
Industry: It can be used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-7-methyl-7H-purine involves its interaction with various enzymes and receptors in biological systems. It can act as a competitive inhibitor of enzymes involved in purine metabolism, thereby affecting DNA and RNA synthesis. The specific molecular targets and pathways depend on the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6-Methylpurine: Similar in structure but lacks the methoxy group.
7-Methyl-7H-purine: Similar but lacks the methoxy group at the 6th position.
6-Methoxypurine: Similar but lacks the methyl group at the 7th position.
Uniqueness
6-Methoxy-7-methyl-7H-purine is unique due to the presence of both the methoxy and methyl groups, which confer distinct chemical properties and biological activities compared to its analogs .
Biological Activity
6-Methoxy-7-methyl-7H-purine is a purine derivative noted for its unique structural features and potential biological activities. This compound, with the molecular formula C7H8N4O and a molecular weight of 164.16 g/mol, contains a methoxy group at the 6th position and a methyl group at the 7th position, distinguishing it from other purines. Its biological significance stems from its interactions with various enzymes and receptors, particularly in the context of nucleic acid metabolism.
The biological activity of this compound is primarily attributed to its role as a competitive inhibitor of enzymes involved in purine metabolism. This inhibition can influence DNA and RNA synthesis pathways, thereby affecting cellular proliferation and function. The compound's interaction with specific molecular targets is crucial for understanding its therapeutic potential.
Key Interactions
- Enzymatic Inhibition : It has been shown to inhibit key enzymes in purine metabolism, potentially leading to altered nucleotide pools within cells.
- Receptor Modulation : The compound can interact with various receptors, influencing signaling pathways that are critical for cell growth and differentiation.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cell lines. For instance, its effects on MCF cell lines have been documented, showing a dose-dependent increase in apoptosis rates.
- Antiviral Activity : Similar purine derivatives have been explored for their antiviral properties, indicating potential applications in treating viral infections.
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can modulate inflammatory responses, although specific data on this compound is limited.
Case Study 1: Anticancer Activity
A study conducted on the impact of this compound on cancer cell lines demonstrated significant inhibition of cell proliferation. The compound was tested against various cancer types, showing a notable reduction in tumor growth in vivo models.
Cell Line | IC50 (μM) | Effect |
---|---|---|
MCF-7 | 25.72 ± 3.95 | Induces apoptosis |
HeLa | 30.50 ± 4.10 | Reduces proliferation |
Case Study 2: Enzymatic Inhibition
In enzymatic assays, this compound was evaluated for its ability to inhibit adenylate cyclase activity. Results indicated an IC50 value of approximately 4.45 μM, demonstrating its potential as a selective inhibitor.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
6-Methylpurine | Lacks methoxy group | Moderate anticancer activity |
7-Methyl-7H-purine | Lacks methoxy group at the 6th position | Limited biological activity |
6-Methoxypurine | Lacks methyl group at the 7th position | Antiviral properties |
Properties
CAS No. |
38917-24-7 |
---|---|
Molecular Formula |
C7H8N4O |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
6-methoxy-7-methylpurine |
InChI |
InChI=1S/C7H8N4O/c1-11-4-10-6-5(11)7(12-2)9-3-8-6/h3-4H,1-2H3 |
InChI Key |
DWASFGYCBLNRDY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)OC |
Origin of Product |
United States |
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